molecular formula C24H19FN4O3S B2794375 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)quinoxaline-2-carboxamide CAS No. 1210722-12-5

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)quinoxaline-2-carboxamide

Cat. No.: B2794375
CAS No.: 1210722-12-5
M. Wt: 462.5
InChI Key: UCXVMTXKBGXABT-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . Quinoxaline derivatives, such as the one you mentioned, can be synthesized by adopting green chemistry principles . They are used in various drugs currently on the market .


Synthesis Analysis

Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . This reaction was first discovered in 1884 .


Molecular Structure Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely. For example, quinoxaline is a white crystalline powder .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its intended use. For example, some quinoxaline-amino-phenyl derivatives have been designed as bromodomain and extra-terminal (BET) protein inhibitors .

Future Directions

Quinoxaline derivatives have a wide range of potential applications in pharmaceuticals and other industries . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3S/c25-17-8-11-19(12-9-17)33(31,32)29-13-3-4-16-7-10-18(14-23(16)29)27-24(30)22-15-26-20-5-1-2-6-21(20)28-22/h1-2,5-12,14-15H,3-4,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXVMTXKBGXABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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